2,6-Diformylisonicotinic acid
CAS No.:
Cat. No.: VC20718879
Molecular Formula: C8H5NO4
Molecular Weight: 179.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5NO4 |
|---|---|
| Molecular Weight | 179.13 g/mol |
| IUPAC Name | 2,6-diformylpyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H5NO4/c10-3-6-1-5(8(12)13)2-7(4-11)9-6/h1-4H,(H,12,13) |
| Standard InChI Key | QAEQUKPTBFIIKM-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(N=C1C=O)C=O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2,6-Diformylisonicotinic acid belongs to the pyridinecarboxylic acid family, characterized by a pyridine ring substituted with a carboxylic acid (-COOH) group at position 4 and formyl groups at positions 2 and 6. The molecular formula is CHNO, with a molar mass of 179.13 g/mol. The presence of electron-withdrawing formyl and carboxylic acid groups influences its electronic distribution, acidity, and reactivity .
Table 1: Hypothetical Physicochemical Properties
Synthesis and Reaction Pathways
Formylation of Isonicotinic Acid
| Compound | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| 2,6-Dichloroisonicotinic acid | POCl, EtNHCl | 130–145°C | 89% | |
| 2,6-Diethoxyisonicotinic acid | Ethanol, HSO | Reflux | N/A |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (DMSO-d):
-
C NMR:
Infrared (IR) Spectroscopy
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Strong absorption at 1700–1720 cm (C=O stretch of -COOH and -CHO) .
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Peaks at 2800 cm (O-H stretch of carboxylic acid).
Functional Applications and Reactivity
Coordination Chemistry
The carboxylic acid and formyl groups enable 2,6-diformylisonicotinic acid to act as a polydentate ligand. It may form metal-organic frameworks (MOFs) or complexes with transition metals (e.g., Cu, Fe) for catalytic or material science applications .
Bioconjugation and Drug Design
Formyl groups are reactive toward amine nucleophiles, facilitating Schiff base formation with proteins or nucleic acids. This reactivity mirrors vinyl-quinazolinone alkylating agents used in targeting G-quadruplex DNA .
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